molecular formula C16H11ClO3 B2886088 4-(chloromethyl)-6-hydroxy-7-phenyl-2H-chromen-2-one CAS No. 845666-68-4

4-(chloromethyl)-6-hydroxy-7-phenyl-2H-chromen-2-one

Cat. No.: B2886088
CAS No.: 845666-68-4
M. Wt: 286.71
InChI Key: HSYMHGZVZGWYQD-UHFFFAOYSA-N
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Description

4-(chloromethyl)-6-hydroxy-7-phenyl-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves the chloromethylation of a chromen-2-one derivative. One common method involves the reaction of a chromen-2-one precursor with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-6-hydroxy-7-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.

Major Products

    Oxidation: Formation of 4-(formyl)-6-hydroxy-7-phenyl-2H-chromen-2-one.

    Reduction: Formation of 4-methyl-6-hydroxy-7-phenyl-2H-chromen-2-one.

    Substitution: Formation of various substituted derivatives

Properties

IUPAC Name

4-(chloromethyl)-6-hydroxy-7-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c17-9-11-6-16(19)20-15-8-12(14(18)7-13(11)15)10-4-2-1-3-5-10/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYMHGZVZGWYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3C(=CC(=O)OC3=C2)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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